Cas no 6636-13-1 (N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide)

N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide structure
6636-13-1 structure
Product Name:N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide
CAS No:6636-13-1
MF:C13H22N2O2S
MW:270.390982151031
CID:963819
PubChem ID:95080
Update Time:2025-04-19

N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide
    • N-[2-(Diethylamino)ethyl]-4-methylbenzene-1-sulfonamide
    • AC1L3TJ9
    • AC1Q6U6C
    • BRN 3034254
    • N-(2-Diaethylamino-aethyl)-toluol-4-sulfonamid
    • N-(2-Diethylaminoethyl)-p-toluenesulfonamide
    • N-(2-diethylamino-ethyl)-toluene-4-sulfonamide
    • NSC16455
    • p-Toluenesulfonamide, N-(2-diethylaminoethyl)-
    • p-Toluenesulfonamide, N-[2-(diethylamino)ethyl]-
    • STK083886
    • 6636-13-1
    • BDBM50443040
    • Benzenesulfonamide, N-[2-(diethylamino)ethyl]-4-methyl-
    • CHEMBL3087796
    • DTXSID00216583
    • 5GPH6T68RV
    • NSC 16455
    • AKOS005393050
    • NSC-16455
    • Inchi: 1S/C13H22N2O2S/c1-4-15(5-2)11-10-14-18(16,17)13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3
    • InChI Key: UDVZDSBQHHMVLW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCCN(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 270.14036
  • Monoisotopic Mass: 270.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • PSA: 49.41
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